(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1 |
InChI Key |
IPPPNSBXUUUJKS-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated aromatic precursor: Typically, 4-fluoro-3-(trifluoromethyl)benzene derivatives serve as the aromatic core.
- Chiral amino alcohol precursors: Enantiomerically pure amino alcohols or their protected derivatives are used to introduce stereochemistry.
- Amination agents: Reagents such as ammonia or amines under reductive amination conditions.
- Hydroxylation reagents: Oxidants or catalytic systems that introduce the hydroxyl group stereoselectively.
Synthetic Route Example
| Step | Reaction Type | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Aromatic Functionalization | Introduction of trifluoromethyl and fluorine substituents on benzene ring via electrophilic or nucleophilic substitution | Use of trifluoromethylation reagents; controlled temperature to avoid side reactions |
| 2 | Formation of Chiral Amino Alcohol | Chiral pool synthesis or asymmetric catalysis to attach amino and hydroxyl groups at C1 and C2 | Use of chiral catalysts (e.g., oxazaborolidines) or enantiopure amino alcohols |
| 3 | Amination | Reductive amination or nucleophilic substitution to introduce the amino group at C1 | Mild reducing agents; control of pH and temperature to prevent racemization |
| 4 | Purification | Chromatographic techniques such as chiral HPLC or recrystallization to isolate (1S,2S) isomer | Verification of enantiomeric excess by polarimetry or chiral HPLC |
Asymmetric Catalysis and Stereochemical Control
- The use of chiral catalysts, such as oxazaborolidines, allows for enantioselective hydroxylation or amination steps, critical for obtaining the (1S,2S) stereochemistry.
- Electrophilic fluorination agents (e.g., Selectfluor®) may be employed under anhydrous conditions to introduce fluorine substituents without racemization.
- Monitoring reaction progress via chiral HPLC ensures high enantiomeric purity.
Industrial and Laboratory Scale Considerations
- Scale-up: Industrial synthesis may utilize continuous flow reactors to maintain precise control over reaction parameters, improving yield and stereoselectivity.
- Purification: High-performance liquid chromatography (HPLC) is standard for obtaining high-purity stereoisomers.
- Yield optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.
Summary Table of Preparation Methods
| Parameter | Description |
|---|---|
| Molecular Formula | C10H11F4NO |
| Molecular Weight | 237.19 g/mol |
| Key Starting Materials | 4-fluoro-3-(trifluoromethyl)benzene derivatives, chiral amino alcohols |
| Key Reactions | Electrophilic/nucleophilic aromatic substitution, reductive amination, stereoselective hydroxylation |
| Catalysts | Chiral catalysts (e.g., oxazaborolidines), electrophilic fluorinating agents |
| Purification Techniques | Chiral HPLC, recrystallization |
| Stereochemical Control | Chiral pool synthesis, asymmetric catalysis, reaction monitoring by chiral HPLC or polarimetry |
Research Findings and Optimization
- Studies highlight the importance of chiral catalysts in achieving high enantiomeric excess (>95% ee) for the (1S,2S) isomer.
- Reaction conditions such as solvent polarity and temperature directly affect stereoselectivity and yield.
- Fluorine and trifluoromethyl groups enhance the compound’s stability and biological activity, necessitating careful handling during synthesis to preserve these functionalities.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Scientific Research Applications
Antidepressant Activity
Research indicates that (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL exhibits properties that may be beneficial in treating depression. Its structural similarity to existing antidepressants suggests potential efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study Example : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising results in preclinical models for depression, indicating reduced symptoms and improved behavioral outcomes .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions characterized by chronic inflammation.
Case Study Example : In vitro studies revealed that (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Anticancer Potential
There is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in certain cancer cell lines.
Case Study Example : A recent investigation highlighted the compound's ability to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways, suggesting a need for further exploration in cancer therapy .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to increased biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs differ in substituent positions, halogen types (F, Cl), or additional functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Position : The position of fluorine and trifluoromethyl groups significantly impacts electronic and steric properties. For example, 4-F/3-CF₃ (target compound) may offer better π-π stacking in receptor pockets compared to 2-F/5-CF₃ .
- Stereochemistry : The 1S,2S configuration (target) vs. 1R,2S () or 1S,2R () alters spatial orientation, affecting binding affinity and selectivity.
Pharmacological Potential:
- Fluorine and CF₃ Groups : Enhance metabolic stability and binding affinity via electron-withdrawing effects. For example, MK-5046 (a BRS-3 agonist) uses trifluoromethyl groups for receptor interaction .
- Chiral Centers: The 1S,2S configuration may mimic natural substrates, as seen in amino alcohol-based enzyme inhibitors .
Limitations and Data Gaps
- Activity Data: No direct pharmacological data for the target compound are available in the evidence. Inferences are drawn from analogs like MK-5046 .
- Physicochemical Properties : Melting/boiling points, solubility, and stability data are absent but crucial for formulation.
Biological Activity
(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL, a compound with the CAS Number 1208080-81-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and biological potency. The stereochemistry at the amino and hydroxyl groups contributes to its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various trifluoromethyl-containing compounds. For instance, research indicates that compounds with a similar structure exhibit significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 3.80 μM, suggesting that modifications in the structure can lead to enhanced antimicrobial efficacy .
Cytotoxicity
In vitro studies have shown that certain derivatives of this compound can inhibit the growth of human liver hepatocellular carcinoma (HepG2) cells. The cytotoxicity was assessed through IC50 values, which indicate the concentration required to inhibit cell growth by 50%. Compounds with increased lipophilicity often demonstrate improved cytotoxic effects against cancer cell lines .
Structure-Activity Relationships (SAR)
The inclusion of a trifluoromethyl group in the para position of the phenolic ring has been shown to significantly enhance biological activity. For example, SAR studies reveal that this modification increases potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs .
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and potency |
| Hydroxyl Group | Influences binding interactions |
| Stereochemistry | Affects receptor binding and efficacy |
Case Study 1: Antimycobacterial Activity
A study evaluated a series of trifluoromethyl-containing compounds against various mycobacterial strains. The results indicated that those with bulky lipophilic moieties exhibited improved activity. For example, compounds with diphenylmethyl groups showed inhibition rates of 91% and 98% against Mtb H37Rv, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 2: Cancer Cell Lines
Another investigation focused on the cytotoxic effects of structurally similar compounds on HepG2 cells. The study found that specific modifications increased cytotoxicity significantly, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
